5-isopentyl-6-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazino]-4(3H)-pyrimidinone
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Overview
Description
A16805.14 , is a complex heterocyclic molecule with a unique structure. Let’s break it down:
5-Isopentyl: This part of the name indicates the presence of an isopentyl group (a branched alkyl group with five carbon atoms).
6-(Methoxymethyl): Refers to a methoxymethyl group attached at position 6.
2-[4-(4-Methoxyphenyl)piperazino]: Contains a piperazine ring with a 4-methoxyphenyl substituent at position 4.
4(3H)-pyrimidinone: The core structure is a pyrimidinone ring.
Chemical Reactions Analysis
The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the methoxymethyl group or other functional groups.
Reduction: Reduction reactions may affect the piperazine ring or other moieties.
Substitution: Substituents can be replaced by other groups.
Common reagents and conditions depend on the specific reaction. Major products could include derivatives with altered functional groups or stereochemistry.
Scientific Research Applications
Research on this compound spans several fields:
Biology: Studying its interactions with biological molecules (e.g., receptors, enzymes).
Medicine: Exploring its pharmacological properties (e.g., potential drugs).
Industry: Assessing its use in materials science or catalysis.
Mechanism of Action
The exact mechanism remains elusive due to limited data. it likely interacts with specific molecular targets (e.g., proteins, nucleic acids) to exert its effects. Further research is needed to elucidate these pathways.
Comparison with Similar Compounds
While direct comparisons are challenging without specific analogs, we can highlight its uniqueness based on its intricate structure. Similar compounds may include other pyrimidinones or piperazine derivatives.
Properties
Molecular Formula |
C22H32N4O3 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-(methoxymethyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H32N4O3/c1-16(2)5-10-19-20(15-28-3)23-22(24-21(19)27)26-13-11-25(12-14-26)17-6-8-18(29-4)9-7-17/h6-9,16H,5,10-15H2,1-4H3,(H,23,24,27) |
InChI Key |
UTLXFLCTSUGDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)OC)COC |
Origin of Product |
United States |
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